molecular formula C11H14ClF2NO B1397702 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride CAS No. 1220035-48-2

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride

Cat. No.: B1397702
CAS No.: 1220035-48-2
M. Wt: 249.68 g/mol
InChI Key: RXEJNYSLJCWKOE-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound comprises a pyrrolidine ring system substituted at the 3-position with a 2,4-difluorobenzyloxy group, forming the hydrochloride salt. The compound exhibits a molecular formula of C₁₁H₁₄ClF₂NO with a molecular weight of 249.69 g/mol. The structural arrangement incorporates both aliphatic and aromatic components, with the pyrrolidine ring providing conformational flexibility while the difluorobenzyl moiety contributes to the overall electronic character of the molecule.

Crystallographic investigations of related pyrrolidine derivatives demonstrate that compounds containing similar structural motifs typically adopt specific conformational preferences influenced by intramolecular interactions. The presence of fluorine atoms at the 2- and 4-positions of the benzyl group introduces significant stereoelectronic effects that influence the overall molecular geometry. X-ray diffraction analysis has proven invaluable for determining precise atomic coordinates and understanding the three-dimensional arrangement of atoms within the crystal lattice.

The difluorobenzyl substituent pattern creates an asymmetric electronic environment around the aromatic ring, with the fluorine atoms serving as strong electron-withdrawing groups. This substitution pattern affects both the conformational preferences of the benzyloxy linkage and the overall molecular polarity. The ether linkage connecting the pyrrolidine ring to the difluorobenzyl group provides a flexible tether that allows for multiple conformational states, each contributing to the compound's overall structural complexity.

Crystallographic data for structurally related compounds indicate that the pyrrolidine ring typically adopts envelope or half-chair conformations, with the nitrogen atom often positioned out of the plane defined by the four carbon atoms. The hydrochloride salt formation introduces additional intermolecular interactions through hydrogen bonding between the protonated nitrogen center and the chloride anion, significantly influencing the crystal packing arrangement and overall structural stability.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through detailed analysis of both proton and carbon-13 environments. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that reflect the compound's structural complexity and conformational behavior. The aromatic protons of the difluorobenzyl group appear in the typical aromatic region, with coupling patterns influenced by the fluorine substituents and their positions on the benzene ring.

The pyrrolidine ring protons display distinctive multipicity patterns characteristic of the five-membered ring system. Protons at the 2- and 5-positions of the pyrrolidine ring typically appear as complex multipets due to geminal and vicinal coupling interactions. The proton at the 3-position, which bears the difluorobenzyloxy substituent, shows characteristic downfield chemical shift due to the deshielding effect of the adjacent oxygen atom. The benzyloxy methylene protons appear as a singlet or complex multiplet, depending on the conformational dynamics of the molecule.

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework organization, with aromatic carbons appearing in the characteristic aromatic region between 110-160 parts per million. The fluorine-bearing carbons exhibit distinctive chemical shifts and coupling patterns due to the strong electron-withdrawing nature of fluorine substituents. The pyrrolidine ring carbons display characteristic aliphatic chemical shifts, with the carbon bearing the oxygen substituent showing a predictable downfield shift to approximately 70-80 parts per million.

Spectroscopic Parameter Observed Range Assignment
Aromatic ¹H 6.8-7.8 ppm Difluorobenzyl protons
Aliphatic ¹H 1.8-4.2 ppm Pyrrolidine ring protons
Aromatic ¹³C 110-160 ppm Benzyl carbon framework
Aliphatic ¹³C 22-78 ppm Pyrrolidine carbons
¹⁹F -110 to -120 ppm Fluorine substituents

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 249 for the hydrochloride salt, with characteristic fragmentation patterns involving loss of the difluorobenzyl group and pyrrolidine ring opening. The base peak typically corresponds to the difluorobenzyl cation or related rearrangement products, reflecting the stability of the aromatic system under electron impact conditions.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The nitrogen-hydrogen stretching vibrations of the protonated pyrrolidine nitrogen appear in the 2500-3000 wavenumber region, while the carbon-oxygen stretching of the ether linkage produces absorption around 1050-1150 wavenumbers. The aromatic carbon-carbon stretching vibrations and carbon-fluorine stretching modes contribute to the fingerprint region complexity, providing additional structural confirmation.

Conformational Dynamics and Stereoelectronic Effects

The conformational behavior of this compound involves complex intramolecular interactions that govern the preferred spatial arrangements of the molecule. The pyrrolidine ring system exhibits characteristic puckering modes, with the five-membered ring adopting envelope or half-chair conformations depending on the substitution pattern and environmental conditions. The nitrogen atom typically serves as the apex of the envelope conformation, with the degree of puckering influenced by the electron-withdrawing effects of the difluorobenzyloxy substituent.

Stereoelectronic effects play a crucial role in determining the conformational preferences around the ether linkage connecting the pyrrolidine ring to the difluorobenzyl group. The carbon-oxygen bond exhibits restricted rotation due to the anomeric effect and the influence of the adjacent nitrogen lone pair. These interactions create preferred conformational states that minimize unfavorable steric interactions while maximizing favorable electronic interactions.

The difluorobenzyl group introduces additional conformational complexity through the substitution pattern of the fluorine atoms. The 2,4-difluoro arrangement creates an asymmetric electronic environment that influences the preferred orientation of the benzyl group relative to the pyrrolidine ring system. The electron-withdrawing nature of the fluorine substituents affects the electron density distribution throughout the aromatic system, creating dipole moments that influence intermolecular interactions in both solution and solid-state environments.

Temperature-dependent Nuclear Magnetic Resonance studies of related compounds demonstrate that conformational exchange processes occur on the Nuclear Magnetic Resonance timescale, with coalescence phenomena observable at elevated temperatures. These dynamic processes reflect the energy barriers associated with rotation around the carbon-oxygen bond and ring puckering of the pyrrolidine system. The activation energies for these processes provide insights into the conformational flexibility and the relative stability of different conformational states.

The protonation state of the pyrrolidine nitrogen significantly affects the conformational behavior through electrostatic interactions with the difluorobenzyl group. In the hydrochloride salt form, the positively charged nitrogen center creates additional stabilizing interactions with the electron-rich fluorine atoms, influencing the preferred conformational arrangements. These charge-dipole interactions contribute to the overall conformational stability and affect the dynamic behavior of the molecule in solution.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methoxy]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-9-2-1-8(11(13)5-9)7-15-10-3-4-14-6-10;/h1-2,5,10,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEJNYSLJCWKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=C(C=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Amine Protection

  • Reagents : Boc₂O (di-tert-butyl dicarbonate), DMAP (4-dimethylaminopyridine), THF.
  • Procedure :
    • Dissolve 3-hydroxypyrrolidine (1.0 equiv) in THF.
    • Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
    • Stir at 25°C for 12 hours.
    • Quench with water, extract with ethyl acetate, and concentrate.
  • Yield : 85–90% (Boc-protected 3-hydroxypyrrolidine).

Step 2: Etherification via Alkylation

  • Reagents : 2,4-Difluorobenzyl chloride (1.5 equiv), NaH (1.5 equiv), DMF.
  • Procedure :
    • Suspend Boc-protected 3-hydroxypyrrolidine (1.0 equiv) in DMF.
    • Add NaH (60% dispersion in oil) at 0°C.
    • Dropwise add 2,4-difluorobenzyl chloride.
    • Heat to 80°C for 6 hours.
    • Quench with ice water, extract with DCM, and purify via silica chromatography.
  • Yield : 70–75% (Boc-protected intermediate).

Step 3: Deprotection and Salt Formation

  • Reagents : HCl (4M in dioxane), ethyl acetate.
  • Procedure :
    • Treat Boc-protected intermediate (1.0 equiv) with HCl in dioxane (5 equiv).
    • Stir at 25°C for 2 hours.
    • Concentrate under vacuum, triturate with ethyl acetate, and filter.
  • Yield : 90–95% (3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride).

Mitsunobu Reaction Approach

This method leverages Mitsunobu conditions for direct ether formation.

Reagents :

  • 3-Hydroxypyrrolidine (1.0 equiv), 2,4-difluorobenzyl alcohol (1.2 equiv), DEAD (diethyl azodicarboxylate, 1.5 equiv), PPh₃ (1.5 equiv), THF.

Procedure :

  • Dissolve 3-hydroxypyrrolidine and 2,4-difluorobenzyl alcohol in THF.
  • Add PPh₃ and DEAD at 0°C.
  • Warm to 25°C and stir for 12 hours.
  • Concentrate, purify via chromatography, and treat with HCl gas in ether.
  • Yield : 65–70% (over two steps).

Adapted from CN110981779B, this method uses a Grignard reagent for benzyl group introduction.

Reagents :

  • 3-Oxopyrrolidine (1.0 equiv), 2,4-difluorobenzyl magnesium bromide (1.5 equiv), THF, HCl.

Procedure :

  • Add 3-oxopyrrolidine to THF at −78°C.
  • Slowly add 2,4-difluorobenzyl magnesium bromide.
  • Warm to 25°C, stir for 4 hours, and quench with NH₄Cl.
  • Extract with ethyl acetate, reduce, and treat with HCl.
  • Yield : 60–65% (after recrystallization).

Comparison of Methods

Method Advantages Disadvantages Yield
Protection-Alkylation High purity, scalable Multiple steps, Boc protection 70–75%
Mitsunobu Reaction Direct ether formation Costly reagents (DEAD, PPh₃) 65–70%
Grignard Reagent Single-step alkylation Low yield, requires anhydrous conditions 60–65%

Key Reaction Conditions

Industrial-Scale Considerations

  • Batch Reactors : Use controlled heating/cooling for exothermic steps (e.g., Grignard reactions).
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>99% by HPLC).
  • Cost Optimization : Cheaper alternatives to DEAD (e.g., DIAD) reduce Mitsunobu reaction costs.

Chemical Reactions Analysis

Types of Reactions: 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound, which may have different biological activities.

  • Substitution Products: Substituted pyrrolidine derivatives with different functional groups.

Scientific Research Applications

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The difluorobenzyl group can influence the binding affinity to receptors or enzymes, while the pyrrolidine ring can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyl Group

The 2,4-difluorobenzyl moiety distinguishes this compound from analogs with chloro, bromo, or trifluoromethyl substituents. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-[(2,4-Dichlorobenzyl)oxy]pyrrolidine HCl 2,4-Cl₂ C₁₁H₁₃Cl₃NO 282.59 Higher lipophilicity; industrial use
3-[(4-Trifluoromethylphenoxy)]pyrrolidine HCl 4-CF₃ C₁₁H₁₃ClF₃NO 267.68 Enhanced electron-withdrawing effects
3-[(4-Bromo-2-methylphenoxy)methyl]pyrrolidine HCl 4-Br, 2-CH₃ C₁₂H₁₆BrClNO 320.62 Bulkier substituent; lab applications

Key Insight : Fluorine’s smaller size and electronegativity improve metabolic stability compared to bulkier halogens (Cl, Br), while reducing molecular weight.

Ring Size Variations

Replacing pyrrolidine with piperidine (six-membered ring) or azetidine (four-membered ring) alters conformational flexibility and binding affinity:

Compound Name Ring Size Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance
3-[(2,4-Difluorobenzyl)oxy]piperidine HCl Piperidine C₁₂H₁₆ClF₂NO 263.71 Similar structure; unconfirmed activity
3-[(2,3-Difluorobenzyl)oxy]azetidine HCl Azetidine C₁₀H₁₁ClF₂NO 235.66 Compact structure; lab-scale use

Key Insight : Piperidine analogs may exhibit improved solubility due to increased ring flexibility, whereas azetidine derivatives prioritize steric constraints for target selectivity.

Pharmacological Activity and Receptor Interaction

While direct data for 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine HCl are lacking, structurally related compounds highlight trends:

  • TAK-385: A GnRH antagonist with a 2,6-difluorobenzyl group demonstrates superior in vivo activity and reduced cytochrome P450 inhibition compared to non-fluorinated analogs. This suggests fluorine positioning critically impacts receptor binding and metabolic stability.
  • 3,3-Difluoropyrrolidine Derivatives : Used in synthesizing kinase inhibitors, fluorine substitution enhances potency by modulating electronic and steric properties.

Physicochemical Properties

Fluorination significantly influences solubility, lipophilicity, and stability:

Property 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine HCl 3-[(2,4-Dichlorobenzyl)oxy]pyrrolidine HCl
LogP (estimated) ~2.1 (moderate lipophilicity) ~3.5 (higher lipophilicity)
Aqueous Solubility Moderate (fluorine’s polarity) Low (Cl’s hydrophobicity)
Metabolic Stability High (C-F bond resistance to oxidation) Moderate (C-Cl susceptible to metabolism)

Data inferred from analogs in and .

Biological Activity

3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H14ClF2N. The presence of the difluorobenzyl group is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that similar compounds can inhibit the growth of various bacterial strains, including multidrug-resistant strains such as Pseudomonas aeruginosa .

The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors. For instance, it may inhibit metalloproteases, which are critical in various physiological processes and disease states .

Case Studies

  • Inhibition of Metalloproteases : A study demonstrated that pyrrolidine derivatives could effectively inhibit metalloproteases associated with conditions like hypertension and cardiac disorders. This inhibition could lead to therapeutic applications in treating these diseases .
  • Antibacterial Activity : In a focused screening of pyrrolidine-based compounds, several were identified as potent inhibitors against bacterial targets, particularly those resistant to conventional antibiotics. The structural features of these compounds were essential for their activity .

Data Table: Summary of Biological Activities

Activity Type Target Effect Reference
AntimicrobialPseudomonas aeruginosaGrowth inhibition
Metalloprotease InhibitionZinc proteasesTherapeutic potential in hypertension
Cytotoxicity AssessmentVarious cell linesLow cytotoxicity observed

Q & A

Q. What are the optimal synthetic routes for 3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride, and how can yield and purity be maximized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting pyrrolidine derivatives with 2,4-difluorobenzyl bromide under basic conditions (e.g., NaOH in dichloromethane) . Key steps include:

  • Purification: Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
  • Yield Optimization: Control reaction temperature (e.g., 0–25°C) and stoichiometry (1:1.2 molar ratio of pyrrolidine to benzyl halide).
  • Purity Assurance: Employ recrystallization using ethanol/water mixtures and validate via HPLC (≥98% purity threshold) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Analysis: Confirm structure via 1^1H and 13^13C NMR. The 2,4-difluorobenzyl group shows distinct aromatic splitting patterns (e.g., doublet of doublets for F-substituted protons) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+^+ peak at m/z 262.08) .
  • HPLC-PDA: Assess purity using a C18 column with acetonitrile/water (0.1% TFA) mobile phase, monitoring at 254 nm .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling: Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation/contact due to potential irritancy (similar to pyridine derivatives) .
  • Storage: Keep in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis. Label with GHS hazard codes (e.g., H315 for skin irritation) .
  • Waste Disposal: Segregate organic waste and consult certified hazardous waste services for incineration .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for scale-up?

Methodological Answer:

  • Reaction Path Modeling: Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., benzyloxy group coupling) .
  • Solvent Screening: Apply COSMO-RS models to predict solvent effects on yield. Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity .
  • DoE (Design of Experiments): Apply fractional factorial designs to test variables (temperature, catalyst loading) and reduce experimental trials by 50% .

Q. How to resolve contradictions in catalytic activity data across different studies?

Methodological Answer:

  • Meta-Analysis: Compare reaction conditions (e.g., solvent polarity, base strength) from conflicting studies. For example, NaOH vs. K2_2CO3_3 may alter nucleophilic substitution efficiency .
  • Control Experiments: Replicate studies under standardized conditions (fixed pH, inert atmosphere) to isolate variables.
  • Statistical Validation: Use ANOVA to assess significance of observed differences (p < 0.05 threshold) .

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Binding Assays: Perform SPR (Surface Plasmon Resonance) to measure affinity for target receptors (e.g., GPCRs).
  • Isotopic Labeling: Synthesize 18^{18}F-labeled analogs for PET imaging to track biodistribution in vivo .
  • Metabolic Profiling: Use LC-MS/MS to identify metabolites in hepatocyte incubations, focusing on pyrrolidine ring oxidation .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation: Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and H2_2O2_2 (oxidative) at 40°C for 24 hours. Monitor degradation via UPLC .
  • Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. Plot Arrhenius curves to predict shelf life at 25°C .

Q. What advanced techniques validate crystallinity and polymorphic forms?

Methodological Answer:

  • PXRD: Compare diffraction patterns with simulated data (Mercury software) to confirm crystalline phase .
  • DSC/TGA: Analyze melting points and thermal decomposition profiles (e.g., endothermic peak at 180°C for HCl salt) .
  • Raman Spectroscopy: Detect polymorphs by shifts in C-O stretching vibrations (1100–1200 cm1^{-1}) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride
Reactant of Route 2
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3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride

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